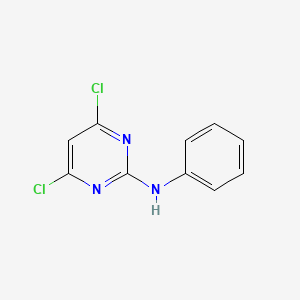

4,6-Dichloro-N-phenyl-2-pyrimidinamine

Descripción general

Descripción

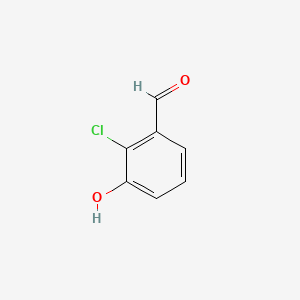

4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

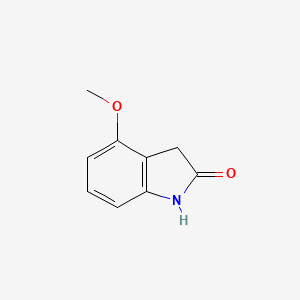

The molecular structure of 4,6-Dichloro-N-phenyl-2-pyrimidinamine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis

The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .Aplicaciones Científicas De Investigación

Medicine: Antiproliferative Agents

4,6-Dichloro-N-phenylpyrimidin-2-amine serves as a precursor in the synthesis of compounds with potential antiproliferative activity against cancer cell lines . Its derivatives are being explored for their ability to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation.

Agriculture: Fungicides and Pesticides

Anilinopyrimidine derivatives, synthesized using 4,6-dichloro-N-phenylpyrimidin-2-amine, exhibit biological activity as fungicides and pesticides . They play a significant role in protecting crops from fungal diseases and pest infestations, contributing to agricultural productivity.

Material Science: Synthesis of Heterocyclic Compounds

This compound is utilized in material science for the synthesis of heterocyclic compounds . These compounds have diverse applications, including the development of new materials with specific electrical, optical, or mechanical properties.

Environmental Science: Environmental Remediation

In environmental science, 4,6-dichloro-N-phenylpyrimidin-2-amine-related compounds are researched for their potential use in environmental remediation processes. They may help in the detoxification and removal of hazardous substances from the environment.

Analytical Chemistry: Chromatography and Spectroscopy

The compound is used in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic methods . It aids in the identification and quantification of substances within complex mixtures.

Biochemistry: Molecular Recognition

Derivatives of 4,6-dichloro-N-phenylpyrimidin-2-amine are studied for their role in molecular recognition processes . These processes are fundamental in understanding biological interactions at the molecular level, such as enzyme-substrate or receptor-ligand interactions.

Pharmacology: Drug Development

In pharmacology, this chemical serves as an intermediate in the development of new drugs . Its structural versatility allows for the creation of a wide range of pharmacologically active molecules.

Industrial Uses: Chemical Intermediates

Industrially, 4,6-dichloro-N-phenylpyrimidin-2-amine is a valuable intermediate in the synthesis of various chemical products . It is used in the manufacture of dyes, resins, and other specialty chemicals.

Mecanismo De Acción

Target of Action

The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .

Mode of Action

4,6-dichloro-N-phenylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .

Pharmacokinetics

The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects

Result of Action

The result of 4,6-dichloro-N-phenylpyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .

Direcciones Futuras

Propiedades

IUPAC Name |

4,6-dichloro-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNQNGMZAIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347006 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

CAS RN |

28230-48-0 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)